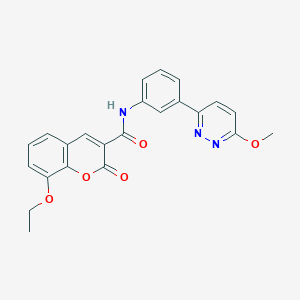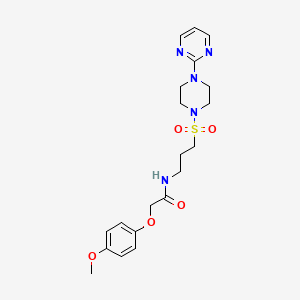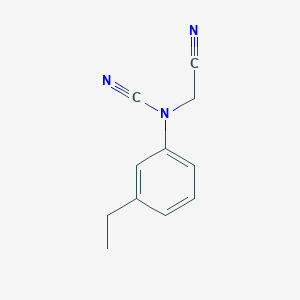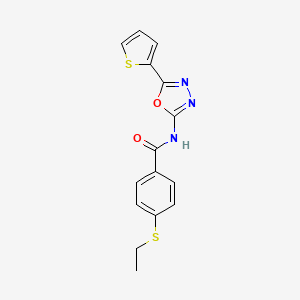
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, also known as PFT-μ, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. PFT-μ is a small molecule inhibitor that has shown promise in treating various diseases including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamideμ involves the inhibition of a protein called p53, which is known to play a critical role in regulating cell growth and apoptosis. This compoundμ binds to p53 and prevents it from interacting with other proteins, thereby inhibiting its function. This inhibition of p53 can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
This compoundμ has been shown to have several biochemical and physiological effects. Studies have shown that this compoundμ can induce apoptosis in cancer cells and reduce the levels of pro-inflammatory cytokines in the body. Additionally, this compoundμ has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamideμ is its specificity for p53, which makes it a valuable tool for studying the role of p53 in various diseases. Additionally, this compoundμ has been shown to be effective in small doses, which makes it a cost-effective option for lab experiments. However, one of the limitations of this compoundμ is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for research on 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamideμ. One area of research is the development of more potent and selective inhibitors of p53. Additionally, further studies are needed to determine the long-term effects of this compoundμ on the body and its potential applications in the treatment of various diseases. Finally, research is needed to determine the optimal dosage and administration of this compoundμ for maximum efficacy and safety.
Synthesemethoden
The synthesis of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamideμ involves a multi-step process that includes several chemical reactions. The first step involves the synthesis of the intermediate compound, 2-methoxy-4-nitrobenzoyl chloride, which is then reacted with N-(furan-2-ylmethyl)-N-methylsulfamide to produce the final product, this compoundμ. The synthesis of this compoundμ is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamideμ has been extensively studied for its potential applications in the field of medicine. Several studies have shown that this compoundμ has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body. This compoundμ has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compoundμ has been studied for its potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S/c1-22(13-16-4-3-11-30-16)31(27,28)17-8-5-14(6-9-17)20(24)21-18-10-7-15(23(25)26)12-19(18)29-2/h3-12H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLRCUBUXITEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]-](/img/structure/B2575626.png)


![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2575631.png)


![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2575635.png)




![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575644.png)